molecular formula C12H18ClN3O2S B2857740 (R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride CAS No. 1389310-05-7

(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride

Cat. No. B2857740
CAS RN: 1389310-05-7
M. Wt: 303.81
InChI Key: CKOSRPXQJVKHLM-RFVHGSKJSA-N
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Description

The compound belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of this class of compounds include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by various functional groups attached to the ring .


Synthesis Analysis

The synthesis of thiadiazines has been achieved through an acid-mediated condensation of sulfamide and monoketones or β-diketones . Functionalized thiadiazines have been prepared by base-mediated intramolecular cyclizations of sulfaminomethylene derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,6-thiadiazines involves a sulfur-nitrogen heterocycle . There are four kinds of parent thiadiazine structures, in which the sulfur atom is adjacent to at least one ring nitrogen atom . The thiadiazine sulfurs in these structures must alternate between the S (II) and S (IV) oxidation states .


Chemical Reactions Analysis

The oxidation of various non-S-oxidized 4 H -1,2,6-thiadiazines to sulfoxides and sulfones has been investigated using the oxidants N 2 O 4, m -CPBA, Oxone, PIFA, and PIDA . The oxidation process was examined for its scope and regioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,6-thiadiazine 1,1-dioxides are influenced by their functional groups . The properties of these compounds can be modified through sequential alkylations, saponifications, and coupling reactions .

Scientific Research Applications

Antihypertensive Activity

Compounds similar to "(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride" have shown significant antihypertensive effects. For instance, 7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide was found to have sustained antihypertensive activity without the diuretic or hyperglycemic effects common to other antihypertensive agents like hydrochlorothiazide or diazoxide (Shimizu et al., 1977). This indicates potential for cardiovascular disease management.

Sulfur-Transfer Reagent Applications

Piperidine derivatives have been utilized as sulfur-transfer reagents in chemical synthesis. The use of piperidine-1-sulphenyl chloride in reactions with diamines led to the preparation of sulfur–nitrogen heterocycles, indicating the versatility of piperidine derivatives in synthesizing a range of heterocyclic compounds with potential pharmacological activities (Bryce, 1984).

Synthesis and Chemical Properties

The synthesis and chemical properties of 1,2,4-Benzothiadiazine 1,1-dioxide derivatives have been extensively reviewed, highlighting their application as diuretic and antihypertensive agents. This class of compounds, including the structurally related phthalazinone scaffold, has been applied in the treatment of various diseases, demonstrating the broad therapeutic potential of benzothiadiazine derivatives (Gyűjtő et al., 2020).

Neuroprotective Properties

Research on benzothiadiazine derivatives has also revealed their potential as neuroprotective agents. For example, a study on RPR 104632, a benzothiadiazine derivative, showed it to be a potent antagonist at the glycine site of the NMDA receptor with significant neuroprotective effects in vitro, indicating potential applications in neurodegenerative disease management (Boireau et al., 1996).

Future Directions

The future directions in the study of 1,2,6-thiadiazines involve exploring their broad applications in both the biological and materials sciences . With the advent of computerized molecular graphics, the study of structural–activity relationships may receive a boost .

properties

IUPAC Name

3-[(3R)-piperidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11;/h1-2,4,6,11,13-14H,3,5,7-9H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOSRPXQJVKHLM-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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